5-Amino-2,4,6-triiodoisophthaloyl dichloride
Overview
Description
5-Amino-2,4,6-triiodoisophthaloyl dichloride is a chemical compound that serves as a key intermediate in the synthesis of iodinated X-ray contrast agents. The importance of this compound lies in its role in the production of contrast media, which are essential for enhancing the visibility of internal structures in X-ray based imaging techniques .
Synthesis Analysis
The synthesis of 5-Amino-2,4,6-triiodoisophthaloyl dichloride and its derivatives has been the subject of several studies. One approach involves the acyl chlorination and amidation of 5-amino-2,4,6-triiodoisophthalic acid, resulting in a high overall yield of 95.4% . Another study describes a three-step synthesis from isophthalic acid involving nitration, reduction, and iodination, with an overall yield of 51.6% . A similar three-step procedure, including amidation, reduction, and iodization, was used to synthesize a related compound, 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid, with a total yield of 79% . Optimization of the chlorination process for 5-amino-2,4,6-triiodoisophthalic acid has also been reported, which is crucial for the scalable production of the acid chloride derivative .
Molecular Structure Analysis
The molecular structure of 5-Amino-2,4,6-triiodoisophthaloyl dichloride is characterized by the presence of three iodine atoms and two chlorine atoms attached to an isophthalic acid backbone. The compound's structure has been confirmed through various spectroscopic methods, including IR, UV, 1H NMR, and 13C NMR . Additionally, the structure of related macrocyclic esters derived from isophthaloyl dichloride has been studied, revealing the importance of the imide hinge and the conformational flexibility of the isophthaloyl group for macrocycle formation .
Chemical Reactions Analysis
The reactivity of 5-Amino-2,4,6-triiodoisophthaloyl dichloride and its derivatives has been explored in the context of X-ray contrast agent synthesis. The compound undergoes various chemical reactions, including acyl chlorination, amidation, nitration, reduction, and iodination, as part of its synthesis . Furthermore, an anaerobic mixed culture has been shown to reductively deiodinate 5-amino-2,4,6-triiodoisophthalic acid, indicating potential pathways for its biodegradation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Amino-2,4,6-triiodoisophthaloyl dichloride are influenced by its functional groups and the presence of heavy iodine atoms. The melting point, as well as IR and NMR spectra, have been used to characterize the compound and confirm its purity . The compound's solubility, stability, and reactivity under various conditions are essential for its application in the synthesis of contrast agents and are likely influenced by the electron-rich nature of the iodine substituents and the reactivity of the acid chloride groups .
Scientific Research Applications
Phasing Tool for Protein Structure Determination
5-Amino-2,4,6-triiodoisophthaloyl dichloride has been utilized in protein crystallography. Specifically, 5-Amino-2,4,6-tribromoisophthalic acid, a closely related compound, serves as a phasing tool for determining protein structures via MAD (Multi-wavelength Anomalous Dispersion) phasing. This marks it as part of a novel class of compounds useful for heavy-atom derivatization in protein interactions (Beck, Gruene, & Sheldrick, 2010).
Synthesis Improvement for Industrial Manufacture
The synthesis process of derivatives of 5-Amino-2,4,6-triiodoisophthaloyl dichloride has been optimized. For instance, L-5-(2-acetoxy-propionylamino)-2,4,6-triiodoisophthaloyl dichloride was synthesized with an improved process, enhancing the overall yield and proving suitable for industrial manufacturing (Wang Hongyong, 2009).
Fluorescent Organic Probes in Environmental Monitoring
The compound's derivatives have been used in designing fluorescent organic probes for detecting environmental contaminants. Specifically, variants with different numbers of amino groups were developed to detect 2,4,6-trinitrophenol (TNP) in water, demonstrating high selectivity and rapid detection capabilities (Das & Mandal, 2018).
Anaerobic Bacterial Dehalogenation Research
In environmental microbiology, 5-Amino-2,4,6-triiodoisophthalic acid (ATIA) has been studied for its reductive dehalogenation by anaerobic bacterial cultures. This research helps understand the microbial degradation pathways of triiodinated contrast media in wastewater treatment (Lecouturier, Rochex, & Lebeault, 2003).
Medical Intermediate Synthesis
It's a key intermediate in synthesizing nonionic iodinated X-ray contrast agents. A detailed synthesis method starting from isophthalic acid has been described, showcasing its importance in medical imaging (Fei, 2001).
Protein Crystal Incorporation
The compound has been explored for its incorporation into protein crystals for X-ray crystallography. It's part of a class of compounds combining heavy atoms with functional groups for protein interactions, aiding in experimental phasing (Beck, da Cunha, & Sheldrick, 2009).
Safety And Hazards
properties
IUPAC Name |
5-amino-2,4,6-triiodobenzene-1,3-dicarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2I3NO2/c9-7(15)1-3(11)2(8(10)16)5(13)6(14)4(1)12/h14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJVWRITWDYUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)N)I)C(=O)Cl)I)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190891 | |
Record name | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,4,6-triiodoisophthaloyl dichloride | |
CAS RN |
37441-29-5 | |
Record name | 5-Amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37441-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037441295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,4,6-triiodo-1,3-benzenedicarbonyldichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Benzenedicarbonyl dichloride, 5-amino-2,4,6-triiodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OP12587AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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